molecular formula C14H14N2O2 B7543206 N-(4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide

N-(4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide

Cat. No. B7543206
M. Wt: 242.27 g/mol
InChI Key: JSWJKUIFFPSLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research. MPAA is a heterocyclic compound that contains both a pyridine ring and an amide functional group. In

Mechanism of Action

The mechanism of action of MPAA is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. Specifically, MPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer growth.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, MPAA has been found to have other biochemical and physiological effects. Studies have shown that MPAA can inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. Additionally, MPAA has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of MPAA in lab experiments is its relatively low cost and ease of synthesis. Additionally, MPAA has been shown to have low toxicity in animal studies, making it a safer alternative to other anti-cancer and anti-inflammatory agents. However, one limitation of MPAA is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on MPAA. One area of interest is the development of MPAA-based drugs for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPAA and its potential as a therapeutic agent. Finally, research on the synthesis and modification of MPAA could lead to the development of more effective and efficient compounds.

Synthesis Methods

The synthesis of MPAA involves the reaction between 4-methylbenzoyl chloride and 2-pyridinecarboxamide in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane and the product is purified by column chromatography. The yield of MPAA is typically around 70%.

Scientific Research Applications

MPAA has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. MPAA has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, MPAA has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.

properties

IUPAC Name

N-(4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-5-7-12(8-6-11)15-13(17)10-16-9-3-2-4-14(16)18/h2-9H,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWJKUIFFPSLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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